molecular formula C7H7BrOS3 B12097316 3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- CAS No. 24445-38-3

3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)-

Cat. No.: B12097316
CAS No.: 24445-38-3
M. Wt: 283.2 g/mol
InChI Key: XVNNGMKXBOUJJU-UHFFFAOYSA-N
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Description

3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is a chemical compound with the molecular formula C8H7BrOS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The subsequent introduction of methylthio groups can be achieved using methylthiolating agents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methylthio groups. These effects can alter the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenecarboxaldehyde, 4-bromo-2,5-bis(methylthio)- is unique due to the presence of both bromine and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

24445-38-3

Molecular Formula

C7H7BrOS3

Molecular Weight

283.2 g/mol

IUPAC Name

4-bromo-2,5-bis(methylsulfanyl)thiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS3/c1-10-6-4(3-9)5(8)7(11-2)12-6/h3H,1-2H3

InChI Key

XVNNGMKXBOUJJU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)SC)Br)C=O

Origin of Product

United States

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